molecular formula C12H24NO4P B13461912 Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate

Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B13461912
M. Wt: 277.30 g/mol
InChI Key: VNJIRRXUPUDEME-UHFFFAOYSA-N
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Description

Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate is a compound that belongs to the class of organophosphorus compounds It features a piperidine ring substituted with a tert-butyl group, a dimethylphosphoryl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl and dimethylphosphoryl reagents. One common method includes the use of tert-butyl chloroformate and dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phosphoryl group can be reduced to a phosphine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phosphines.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The phosphoryl group can act as a ligand for metal ions, facilitating catalytic processes. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the dimethylphosphoryl group.

    Dimethylphosphoryl piperidine: Lacks the tert-butyl and hydroxyl groups.

    Tert-butyl dimethylphosphoryl piperidine: Lacks the hydroxyl group.

Uniqueness

Tert-butyl 4-(dimethylphosphoryl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both the tert-butyl and dimethylphosphoryl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H24NO4P

Molecular Weight

277.30 g/mol

IUPAC Name

tert-butyl 4-dimethylphosphoryl-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C12H24NO4P/c1-11(2,3)17-10(14)13-8-6-12(15,7-9-13)18(4,5)16/h15H,6-9H2,1-5H3

InChI Key

VNJIRRXUPUDEME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(O)P(=O)(C)C

Origin of Product

United States

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